molecular formula C10H15NS B2434160 4-(Tert-butylsulfanyl)aniline CAS No. 16463-18-6

4-(Tert-butylsulfanyl)aniline

Cat. No.: B2434160
CAS No.: 16463-18-6
M. Wt: 181.3
InChI Key: RIVJAEWJKBJWRF-UHFFFAOYSA-N
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Description

4-(Tert-butylsulfanyl)aniline is an organic compound with the molecular formula C10H15NS It is characterized by the presence of a tert-butylsulfanyl group attached to the para position of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-butylsulfanyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-chloronitrobenzene with tert-butylthiol, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or ethanol. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using a reducing agent like iron powder in acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: this compound from nitro precursor.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Tert-butylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-butylsulfanyl)aniline involves its interaction with various molecular targets and pathways. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

4-(Tert-butylsulfanyl)aniline can be compared with other similar compounds, such as:

    4-(Methylsulfanyl)aniline: Similar structure but with a methyl group instead of a tert-butyl group.

    4-(Ethylsulfanyl)aniline: Similar structure but with an ethyl group instead of a tert-butyl group.

    4-(Isopropylsulfanyl)aniline: Similar structure but with an isopropyl group instead of a tert-butyl group.

The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-tert-butylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVJAEWJKBJWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16463-18-6
Record name 4-(tert-butylsulfanyl)aniline
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